Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate
Description
Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate (hereafter referred to as Compound A) is a cationic aromatic salt characterized by a central pyridinium ring substituted with an amino group at the 1-position and phenyl groups at the 2, 4, and 6-positions, paired with a perchlorate counterion. Synthesized via the reaction of 2,4,6-triphenylpyrylium perchlorate with 2-aminoethylenethiol or similar amines, it exhibits a melting point of 251–252°C and is characterized by spectral methods (FTIR, $ ^1H $ NMR) and elemental analysis . Its structural and electronic properties make it a subject of interest in materials science, catalysis, and bioactivity studies.
Properties
CAS No. |
61777-42-2 |
|---|---|
Molecular Formula |
C23H19ClN2O4 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
2,4,6-triphenylpyridin-1-ium-1-amine;perchlorate |
InChI |
InChI=1S/C23H19N2.ClHO4/c24-25-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(25)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H,24H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
ADKSXEIOIGFCJJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)N)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Method
Reaction of 2,4,6-Triphenylpyrylium Perchlorate with Ammonia or Primary Amines
- Starting Materials : 2,4,6-Triphenylpyrylium perchlorate and ammonia or primary amines (e.g., aminoethylenethiol for related derivatives).
- Solvent : Ethanol (95%) or other polar solvents.
- Conditions : Room temperature or reflux conditions depending on the amine used.
-
- Gradual addition of 2,4,6-triphenylpyrylium perchlorate dissolved in ethanol to the amine solution with constant stirring.
- Reaction mixture is stirred at room temperature or refluxed for 1–2 hours.
- Upon completion, the reaction mixture is cooled to precipitate the pyridinium salt.
- The solid is filtered, washed with water, and recrystallized from ethanol to purify.
Yields : Typically high, around 80–90% for related pyridinium perchlorates.
- Characterization : Confirmed by FTIR, ^1H NMR, and elemental analysis showing disappearance of pyrylium characteristic bands and appearance of pyridinium bands (e.g., N=C stretch around 1629–1683 cm^-1, C–N stretch at 1305–1379 cm^-1) and amino group signals.
Alternative Preparation via Acylation of 1-Amino-2,4,6-triphenylpyridinium Cation
- The 1-amino-2,4,6-triphenylpyridinium cation can be acylated to form 1-amidopyridinium perchlorates, which are intermediates for further transformations.
- This method involves reacting the 1-amino pyridinium salt with acyl chlorides or anhydrides under mild conditions.
- The resulting 1-acylimines can be thermolyzed to regenerate the pyridinium ring or converted to isocyanates, indicating the synthetic versatility of the compound.
Reaction Mechanism Insights
- The pyrylium cation is electrophilic at the 1-position, allowing nucleophilic attack by the amino group.
- The reaction proceeds via ring opening of the pyrylium followed by ring closure to form the pyridinium structure.
- FTIR and NMR data support the conversion, showing disappearance of pyrylium-specific bands and appearance of characteristic pyridinium and amino signals.
Experimental Data Summary
Related Syntheses and Derivatives
- Thiopyran pyridinium perchlorates are synthesized by further reaction of the pyridinium perchlorate with sulfur-containing nucleophiles like 2-aminoethanethiol under low temperature, yielding stable crystalline forms.
- The compound can serve as a precursor for 1-acylimines and related heterocycles via thermolysis or acylation, broadening its synthetic utility.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2,4,6-Triphenylpyrylium perchlorate + Ammonia or primary amine | Ethanol, RT to reflux, 1–2 h | Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate | 80–90 | Simple, high yield, well-characterized |
| 2 | 1-Amino-2,4,6-triphenylpyridinium cation + Acyl chloride | Mild conditions, acylation | 1-Amidopyridinium perchlorate derivatives | Moderate | Intermediate for further transformations |
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyridinium salts with different functional groups.
Scientific Research Applications
Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate is a quaternary ammonium compound featuring a pyridinium ring with three phenyl groups and an amino group at the 1-position. The perchlorate anion enhances its solubility in polar solvents, which is beneficial for various applications.
Enzyme Inhibition
This compound has been studied for its potential biological activities, including the inhibition of enzyme activity. It can bind to active sites or modulate receptor signaling pathways, making it a candidate for medicinal chemistry and pharmacology research.
Organic Synthesis
N-aminopyridinium salts, including this compound, are used as reagents in organic synthesis . Substitution at the 2,4,6-positions of the pyrylium salts can prevent unwanted nucleophilic addition of hydrazines at these positions .
Radical Formation
This compound can efficiently participate in radical formation under photochemical conditions. These interactions can lead to the functionalization of aromatic compounds, with implications for developing new materials or pharmaceuticals.
Ionization Enhancer in Mass Spectrometry
2,4,6-trisubstituted pyrylium salts can be used as reagents to incorporate a pyridinium moiety to the amino group of a peptide to enhance ionization efficiency in mass spectrometry . Pyrylium salts allow the selective derivatization of primary amino groups, such as the ε-amino group of lysine . The 2,4,6-triphenylpyridinium-modified peptides generate an abundant protonated 2,4,6-triphenylpyridinium ion in MS/MS experiments, making it a promising reporter ion for multiple reactions monitoring (MRM) analysis . The fixed positive charge of the pyridinium group enhances ionization efficiency, and the derivatization of peptides is simple, allowing for convenient incorporation of isotopic labels .
Synthesis of Pyrazolo Derivatives
When treated with α,β-unsaturated compounds, this compound can form highly substituted pyrazolo derivatives through a series of reactions involving N-amino pyridinium cations.
Synthesis of Pyridine Derivatives
Mechanism of Action
The mechanism of action of Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Physical and Spectral Properties
- Counterion Role :
- Perchlorate ($ \text{ClO}_4^- $) in Compound A enhances solid-state photoluminescence quantum yield (PLQY: 61.5%) compared to chloride (42.4%) or bromide (18.2%) salts .
- The perchlorate anion forms hydrogen-bonded bridges (2.495–2.694 Å) in pyridinium salts, stabilizing intermolecular interactions .
Functional and Application Comparisons
- A structurally related compound, 1-(4-sulfamoylphenyl-ethyl)-2,4,6-triphenylpyridinium perchlorate, acts as a selective inhibitor of human carbonic anhydrase II, emphasizing the role of substitution in enzyme binding .
Material Science :
- Compound A 's ferroelectric properties arise from order-disorder transitions in the perchlorate anion, as shown by $ ^2H $ NMR dynamics .
- In contrast, iodide-containing pyridinium salts lack solid-state emission due to counterion polarizability, whereas perchlorate salts exhibit aggregation-induced emission (AIE) .
Research Findings and Key Insights
- Synthetic Flexibility: The amino group at the 1-position in Compound A allows further functionalization, such as acylation to form 1-acylimines, which decompose to isocyanates upon thermolysis .
- Unique Crystal Packing: Unlike 6-amino-2-carboxypyridin-1-ium perchlorate, which forms asymmetrical units with perchlorate anions, Compound A's crystal structure remains unreported but is inferred to involve π$ ^+ $-π stacking .
- Counterion Dependency : The perchlorate anion is critical for enhancing stability and functionality in Compound A , contrasting with halide counterions that reduce PLQY and thermal stability .
Biological Activity
Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate (C23H19ClN2O4) is a quaternary ammonium compound notable for its structural complexity, characterized by a pyridinium ring with three phenyl groups and an amino group at the 1-position. This unique structure endows it with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
Enzyme Inhibition
Research indicates that this compound can inhibit enzyme activity by binding to active sites or modulating receptor signaling pathways. This inhibition is crucial for understanding its potential therapeutic applications. The compound's ability to form N-centered radicals also suggests possible applications in photochemical processes that could lead to novel therapeutic agents.
Interaction with Biological Macromolecules
The compound has been studied for its interactions with various biological macromolecules. These interactions can influence cellular processes significantly. Specifically, it has shown potential in modulating protein and enzyme activity, which is essential for developing new drugs and treatments .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits varying degrees of toxicity against different cell lines. For instance, studies have shown that certain derivatives of similar compounds can exhibit significant cytotoxic effects on cancer cell lines while maintaining low toxicity against normal cells .
Case Studies
- Anticancer Activity : In a study involving various pyridinium derivatives, it was found that modifications to the pyridinium structure could enhance anticancer properties against gastric adenocarcinoma (AGS) cells, showing an IC50 value of 53.02 µM .
- Antimicrobial Activity : Another study assessed the antimicrobial properties of related compounds against several microbial strains. While specific data on this compound was limited, similar compounds demonstrated MIC values that suggest potential efficacy against pathogens like E. faecalis and S. aureus .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Binding to Proteins : The compound can bind to specific proteins and enzymes within cells, modulating their activity and affecting various cellular processes.
- Radical Formation : Under photochemical conditions, it participates in radical formation which can lead to functionalization of aromatic compounds. This property is significant in organic synthesis and materials science .
Table of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves the condensation of triphenylpyrylium salt with 2-aminopyridine. This method allows for the introduction of the amino group while preserving the triphenyl substituents. Alternative synthetic routes include reactions with various amines under controlled conditions to yield tailored derivatives for specific applications.
Future Directions
Given its diverse biological activities and potential applications in drug development and organic synthesis, further exploration into the pharmacological properties of this compound is warranted. Ongoing research may focus on:
- Optimizing Structure : Modifying the compound's structure to enhance selectivity and potency against specific biological targets.
- In Vivo Studies : Conducting comprehensive in vivo studies to better understand the therapeutic potential and safety profile.
Q & A
Q. What are the established synthetic routes for 1-amino-2,4,6-triphenylpyridinium perchlorate, and how do reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via two primary routes: (i) Acylation of 1-amino-2,4,6-triphenylpyridinium cation using acylating agents under anhydrous conditions, followed by anion exchange with perchloric acid. (ii) Deprotonation of 1-amidopyridinium perchlorates (prepared from 2,4,6-triphenylpyrylium perchlorate and hydrazides) to generate free pyridinium 1-acylimines, which are then stabilized as perchlorate salts .
- Key factors affecting purity include solvent choice (e.g., acetonitrile for reduced side reactions) and temperature control during anion exchange to avoid decomposition.
Q. How is the crystal structure of pyridinium perchlorate derivatives characterized, and what intramolecular interactions are critical for stability?
- Methodological Answer : X-ray crystallography reveals that substituents on the pyridinium ring adopt a conformation where the plane of the ring acts as a bisector. For example:
- Substituents like phenyl groups exhibit short intramolecular distances (e.g., 2.855–2.966 Å between adjacent carbons), leading to steric clashes that influence molecular packing .
- Perchlorate anions form hydrogen-bonded bridges (2.495–2.694 Å) between pyridinium cations, stabilizing the lattice and reducing conformational flexibility .
Q. What safety protocols are recommended for handling pyridinium perchlorate derivatives in the lab?
- Methodological Answer :
- Thermal Stability : Pyridinium perchlorates decompose explosively above 335°C. Avoid contact with metals (e.g., Na, K) and use inert atmospheres during high-temperature reactions .
- Storage : Store in desiccated, non-metallic containers at ≤4°C to prevent moisture-induced degradation.
Advanced Research Questions
Q. How do reaction pathways differ between thermolysis and acid-catalyzed decomposition of 1-amino-2,4,6-triphenylpyridinium perchlorate?
- Methodological Answer :
- Thermolysis (150–200°C): Produces 2,4,6-triphenylpyridine and isocyanates via cleavage of the N-acylimine bond. Reaction progress is monitored by FT-IR (disappearance of C=O stretches at 1680–1720 cm⁻¹) .
- Acid-Catalyzed Decomposition : In HCl, the pyridinium ring undergoes ring-opening reactions with thiourea derivatives, forming furans or arylpyridinium salts depending on the nucleophile. Mechanistic studies use NMR to track intermediates .
Q. How does the perchlorate counter-ion influence the photophysical properties of pyridinium-based AIEgens (Aggregation-Induced Emission luminogens)?
- Methodological Answer :
- Perchlorate vs. Halides : Perchlorate enhances solid-state luminescence efficiency (e.g., 59.6% PLQY for perchlorate vs. 28.5% for chloride) by forming symmetric H-bonded bridges that stabilize p⁺–p interactions and planarize the molecular structure .
- Experimental Design : Compare emission spectra of salts with ClO₄⁻, NO₃⁻, and Cl⁻ counter-ions in THF/water mixtures. Use X-ray crystallography to correlate lattice interactions with quantum yields.
Q. What computational methods resolve contradictions in reported substituent effects on pyridinium perchlorate reactivity?
- Methodological Answer :
- DFT Calculations : Model steric and electronic effects of substituents (e.g., electron-donating phenyl groups vs. electron-withdrawing amino groups) on reaction barriers.
- Case Study : Conflicting reports on thermolysis rates are resolved by simulating transition states for N-acylimine bond cleavage. Experimental validation uses DSC (Differential Scanning Calorimetry) to measure activation energies .
Q. How do intramolecular interactions in pyridinium perchlorate derivatives affect their corrosion inhibition efficiency in acidic environments?
- Methodological Answer :
- Electrochemical Testing : In 0.1 M HCl, 2,4,6-triphenylpyridinium perchlorate derivatives inhibit steel corrosion by adsorbing onto the metal surface. Efficiency is quantified via polarization resistance (e.g., 85% inhibition at 10⁻⁴ M concentration) .
- Structure-Activity Relationship : Bulky substituents (e.g., bromophenyl groups) enhance adsorption strength due to increased van der Waals interactions, as shown by AFM surface topology analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
